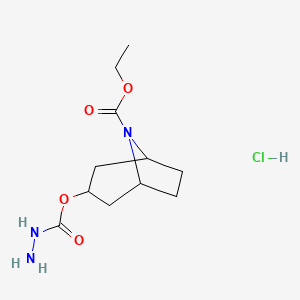
Benzyl(chloro)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(chloro)stannane is an organotin compound characterized by the presence of a benzyl group (C₆H₅CH₂-) attached to a tin (Sn) atom, which is also bonded to a chlorine (Cl) atom. This compound is part of a broader class of organotin compounds that have significant applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl(chloro)stannane can be synthesized through the stannylation of benzyl halides. One common method involves the reaction of benzyl chloride with tin tetrachloride (SnCl₄) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the tin compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale stannylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Oxidation and Reduction: The compound can be oxidized to form benzylstannic acid derivatives or reduced to form benzylstannane.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Formation of benzylstannic derivatives.
Oxidation: Benzylstannic acids.
Reduction: Benzylstannane.
Applications De Recherche Scientifique
Benzyl(chloro)stannane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in cross-coupling reactions.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of benzyl(chloro)stannane involves its ability to form stable complexes with other molecules. The tin atom can coordinate with various ligands, facilitating reactions such as nucleophilic substitution and coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Benzylstannane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorostannane: Lacks the benzyl group, limiting its use in organic synthesis.
Phenyl(chloro)stannane: Contains a phenyl group instead of a benzyl group, affecting its reactivity and applications.
Uniqueness: Benzyl(chloro)stannane is unique due to the presence of both a benzyl group and a chlorine atom, which confer distinct reactivity and versatility in chemical reactions. This combination makes it particularly useful in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
66534-98-3 |
|---|---|
Formule moléculaire |
C7H7ClSn |
Poids moléculaire |
245.29 g/mol |
Nom IUPAC |
benzyl(chloro)tin |
InChI |
InChI=1S/C7H7.ClH.Sn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1 |
Clé InChI |
LBSWONDCVLHCCM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[Sn]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


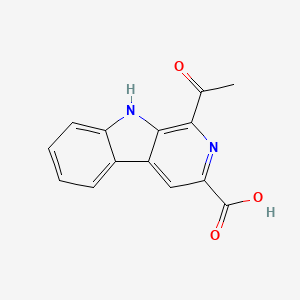
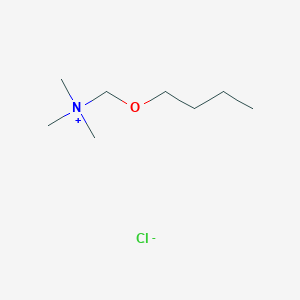
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)
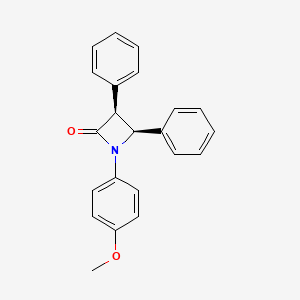

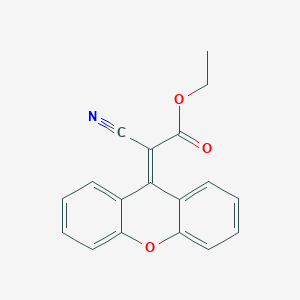
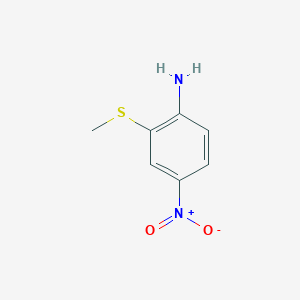
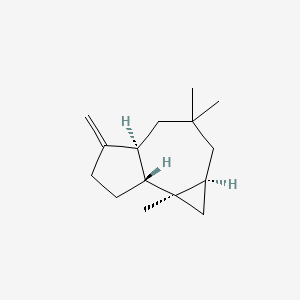
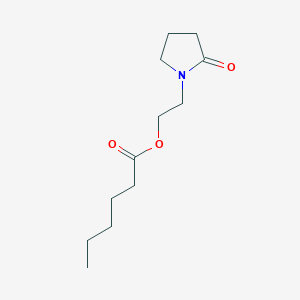

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)

